molecular formula C13H13ClN2O2 B7472987 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione

3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione

Cat. No. B7472987
M. Wt: 264.71 g/mol
InChI Key: LJDGVGQIOIVJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione, also known as CCMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for drug development, particularly in the field of cancer research. In

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is not fully understood, but it is believed to act through inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting this enzyme, this compound disrupts DNA synthesis and cell proliferation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is its high potency and specificity for DHODH inhibition, making it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, this compound has some limitations in lab experiments, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione. One area of interest is the development of this compound analogues with improved potency and solubility. Another direction is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential therapeutic applications in other diseases beyond cancer.

Synthesis Methods

3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The final product is obtained through recrystallization and purification. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-15-8-7-12(17)16(13(15)18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDGVGQIOIVJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)N(C1=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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